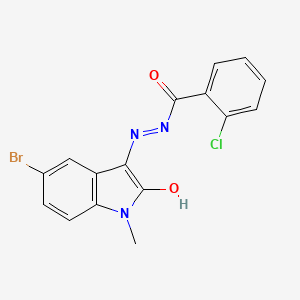![molecular formula C14H28N2O2 B6104588 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE belongs to the class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol involves its ability to bind to GPCRs and modulate their activity. Specifically, this compound has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can modulate its activity and potentially lead to the development of new treatments for mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a partial agonist of the 5-HT1A receptor, this compound has also been shown to modulate the activity of other GPCRs, including the dopamine D2 receptor and the adrenergic α2 receptor. These effects suggest that this compound may have potential applications in the treatment of a wide range of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its high affinity for GPCRs. This makes it a valuable tool for studying the structure and function of these proteins. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of new treatments for mood disorders based on the activity of this compound as a partial agonist of the 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other neurological and psychiatric disorders. Finally, there is a need for further studies to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 3-methylcyclopentylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperazine to form this compound. The overall yield of this synthesis method is approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in many physiological processes, including vision, taste, smell, and hormone regulation. This compound has been shown to bind to GPCRs with high affinity, making it a valuable tool for studying the structure and function of these proteins.
Eigenschaften
IUPAC Name |
2-[2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13-2-3-14(12-13)16-6-4-15(5-7-16)8-10-18-11-9-17/h13-14,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIECWWFQJMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-phenylpropyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6104515.png)
![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)
![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)
![1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104542.png)
![1-[1-({1-[6-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B6104550.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)

![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![1-(8-fluoro-2-quinolinyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6104566.png)
![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)